molecular formula C13H8F2O3 B6400269 3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid CAS No. 1261965-23-4

3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6400269
CAS No.: 1261965-23-4
M. Wt: 250.20 g/mol
InChI Key: KPUFFHAXOOCFSU-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorophenylboronic acid and 5-hydroxybenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,5-difluorophenylboronic acid and 5-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki coupling reaction on a larger scale, ensuring efficient use of catalysts and reagents, and implementing purification steps to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

Major Products

    Oxidation: Formation of 3-(2,5-Difluorophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(2,5-Difluorophenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity.

    Biological Studies: As a probe, it can bind to target proteins or nucleic acids, allowing researchers to study molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-5-hydroxybenzoic acid
  • 3-(2,6-Difluorophenyl)-5-hydroxybenzoic acid
  • 3-(3,5-Difluorophenyl)-5-hydroxybenzoic acid

Uniqueness

3-(2,5-Difluorophenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group on the benzoic acid moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUFFHAXOOCFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689715
Record name 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-23-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261965-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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